3-Chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Description
Historical Context of Boronate Esters in Cross-Coupling Reactions
The evolution of boronate esters as pivotal reagents in cross-coupling chemistry traces back to the landmark development of the Suzuki-Miyaura reaction (SMR) in 1979. This transformation, which couples organoboron compounds with aryl halides or pseudohalides via palladium or nickel catalysis, revolutionized synthetic methodologies by offering unparalleled functional group tolerance, mild reaction conditions, and environmental compatibility compared to other metal-mediated couplings. Early work focused on primary boronic acids, but the inherent instability of secondary and tertiary boronic esters limited their application.
A critical breakthrough emerged with the development of stabilized boronate esters, such as pinacol boronates, which enhanced air and moisture stability while retaining reactivity. For instance, Crudden’s pioneering studies demonstrated that benzylic pinacol boronic esters could undergo stereospecific couplings with aryl iodides, preserving configuration through a retention pathway. Subsequent advances by Molander, Hall, and Suginome expanded the scope to include stereoinvertive couplings using potassium trifluoroborates or α-amino boronic esters, enabling precise control over stereochemistry in C(sp²)–C(sp³) bond formations. These developments laid the groundwork for employing complex arylboronates like 3-chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile in stereoselective syntheses.
The integration of boronate esters into radical chemistry further broadened their utility. For example, recent transition-metal-free approaches utilize triarylbismuthines to generate aryl radicals, which are trapped by diboron reagents to form arylboronates under aerobic conditions. Such methods complement traditional catalytic pathways and highlight the adaptability of boronate esters in diverse synthetic regimes.
Properties
IUPAC Name |
3-chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BClFNO2/c1-12(2)13(3,4)19-14(18-12)9-5-8(7-17)11(16)10(15)6-9/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLYXHSDWPLKHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the borylation of a halogenated benzonitrile precursor. One common method is the palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source. The reaction is carried out under inert atmosphere conditions, often using a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2. The reaction mixture is heated to facilitate the formation of the boronate ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar borylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: The boronate ester group makes this compound a suitable candidate for Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate are commonly used.
Oxidation and Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted benzonitriles with different functional groups.
Coupling Reactions: Biaryl compounds are typically formed.
Oxidation and Reduction: Amines or carboxylic acids are the major products.
Scientific Research Applications
Biological Applications
1. Drug Development:
The compound has been investigated for its role as an inhibitor in various biological pathways. For instance, it has shown promise in inhibiting arginase activity, which is crucial in the urea cycle and has implications in cancer therapy and other metabolic disorders .
2. Anticancer Activity:
Research indicates that derivatives of this compound can exhibit anticancer properties by targeting specific enzymes involved in tumor growth. The structural modifications involving the dioxaborolane group enhance the compound's affinity for biological targets .
3. Molecular Probes:
Due to its unique structure, this compound can serve as a molecular probe in biochemical assays aimed at studying enzyme activity and protein interactions. Its fluorinated components allow for enhanced imaging capabilities in biological systems .
Material Science Applications
1. Organic Electronics:
The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable films can improve device performance and longevity .
2. Catalysis:
In catalysis, the presence of boron atoms within the structure provides Lewis acid characteristics that can facilitate various organic reactions. This property is particularly useful in synthetic chemistry for developing new materials .
Case Study 1: Inhibition of Arginase
A study published in MDPI demonstrated that derivatives of this compound effectively inhibit arginase with IC₅₀ values indicating significant potency against both human arginase isoforms . This inhibition is critical for developing therapeutic agents targeting metabolic diseases.
Case Study 2: Anticancer Properties
Another research highlighted the anticancer potential of related compounds, where structural modifications led to improved efficacy against specific cancer cell lines. The study emphasized the importance of the dioxaborolane moiety in enhancing biological activity and selectivity .
Mechanism of Action
The mechanism of action of 3-Chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile in chemical reactions involves the activation of the boronate ester group. In Suzuki-Miyaura coupling, the boronate ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The nitrile group can also participate in various transformations, contributing to the compound’s versatility in organic synthesis.
Comparison with Similar Compounds
Structural Analogues: Substitution Patterns and Properties
The following table highlights key structural analogues, focusing on substituent positions and functional groups:
Reactivity in Cross-Coupling Reactions
- Electron-Withdrawing Effects : The main compound’s Cl and F substituents activate the boronate toward transmetallation in Suzuki reactions, accelerating coupling with aryl halides (). In contrast, methyl-substituted analogues (e.g., 1220219-59-9) exhibit slower kinetics due to steric and electronic deactivation .
- Regioselectivity : The isomer 2-Chloro-4-fluoro-5-(dioxaborolan-2-yl)benzonitrile (CAS 1218790-13-6) couples preferentially at the para position relative to the nitrile group, whereas the main compound favors meta coupling .
- Trifluoromethyl Derivatives : Compounds like 4-fluoro-2-(dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile (CAS 666472) are prized in medicinal chemistry for their enhanced stability and bioavailability .
Stability and Handling
- Boronate Esters : Hydrolytically sensitive; storage under inert atmospheres (N₂/Ar) is recommended.
Biological Activity
3-Chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS Number: 1383985-27-0) is a chemical compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and relevant case studies.
Biological Activity Overview
The biological activity of this compound has been primarily explored in the context of its pharmacological potential, particularly against various parasites and as a potential therapeutic agent in cancer treatment.
-
Antiparasitic Activity :
- Research indicates that compounds with similar structures have demonstrated significant antiparasitic effects. For instance, modifications to the molecular structure can enhance activity against Plasmodium falciparum, the causative agent of malaria. Studies showed that certain analogs exhibited EC50 values as low as 0.004 μM, indicating potent activity against the parasite .
- The incorporation of polar functionalities has been linked to improved aqueous solubility and metabolic stability, which are critical factors for drug efficacy in vivo .
-
Anticancer Potential :
- Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. The mechanisms proposed include the inhibition of specific kinases involved in cancer cell proliferation and survival pathways .
- A notable study highlighted that structural modifications to related compounds could lead to enhanced selectivity and reduced toxicity towards normal cells while maintaining efficacy against cancer cells .
The exact mechanism of action for 3-Chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is still under investigation. However, it is hypothesized that:
- The presence of the boron-containing moiety may interact with biological targets through reversible covalent bonding.
- The fluorine and chlorine substituents could influence the lipophilicity and overall bioavailability of the compound, enhancing its interaction with cellular membranes .
Case Study 1: Antiparasitic Activity
In a comparative study involving various analogs of benzonitrile derivatives:
- Compound A (an analog without boron) showed an EC50 of 0.395 μM.
- 3-Chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile demonstrated improved efficacy with lower EC50 values in subsequent assays against drug-resistant strains of P. falciparum .
Case Study 2: Anticancer Efficacy
A research team evaluated the cytotoxic effects of several boron-containing compounds on HepG2 liver cancer cells:
- The study found that derivatives similar to 3-Chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile exhibited significant growth inhibition at concentrations less than 10 μM.
- These findings suggest a promising avenue for developing targeted therapies with reduced side effects compared to traditional chemotherapeutics .
Data Tables
| Compound Name | CAS Number | EC50 (μM) | Activity Type |
|---|---|---|---|
| Compound A | Not specified | 0.395 | Antiparasitic |
| 3-Chloro... | 1383985-27-0 | <0.004 | Antiparasitic |
| Analog B | Not specified | <10 | Anticancer |
Q & A
Q. What are the standard synthetic routes for preparing 3-Chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling , a palladium-catalyzed reaction between a halogenated benzonitrile precursor (e.g., 3-chloro-2-fluoro-5-bromobenzonitrile) and bis(pinacolato)diboron (B₂pin₂). Key steps include:
Q. How is the compound characterized after synthesis?
Structural confirmation requires a combination of:
- NMR spectroscopy : , , , and NMR to verify substituent positions, boronate ester integration, and absence of protodeboronation byproducts .
- Mass spectrometry (HRMS) : To confirm molecular weight (e.g., ESI+ or MALDI-TOF).
- X-ray crystallography : For unambiguous assignment of regiochemistry and bond angles (SHELX software is commonly used for refinement) .
Q. What are the typical applications of this compound in organic synthesis?
The boronate ester moiety enables its use as a cross-coupling partner in:
- Biaryl synthesis : Coupling with aryl halides to construct conjugated systems for materials science (e.g., OLEDs, polymers) .
- Medicinal chemistry : As a building block for fluorine-containing drug candidates, leveraging the fluorine atom’s metabolic stability and bioavailability .
Advanced Research Questions
Q. How do electron-withdrawing substituents (e.g., Cl, F, CN) influence the reactivity of the boronate ester in cross-coupling reactions?
The meta-chloro and ortho-fluoro groups increase electrophilicity at the boron center, accelerating transmetallation in Suzuki reactions. However, the cyano group at the para position can sterically hinder catalyst access, requiring optimized ligands (e.g., SPhos or XPhos) to maintain coupling efficiency. Computational studies (DFT) suggest that substituent effects alter the LUMO energy of the boronate, impacting oxidative addition rates .
Q. What strategies mitigate protodeboronation during storage or reaction conditions?
Protodeboronation is minimized by:
Q. How can crystallization conditions be optimized for X-ray diffraction studies of this compound?
Successful crystallization requires:
Q. What computational methods are used to predict substituent effects on boron-centered reactivity?
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level models:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
